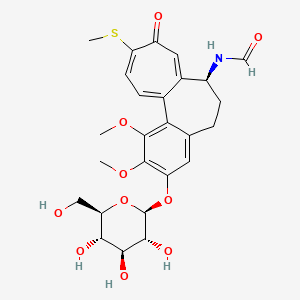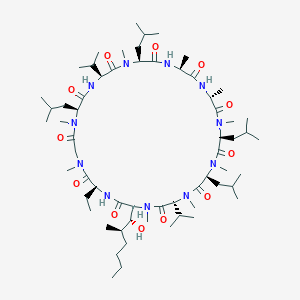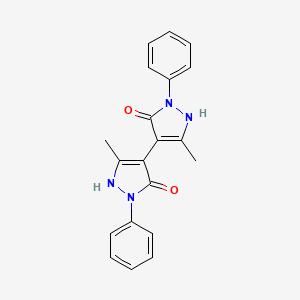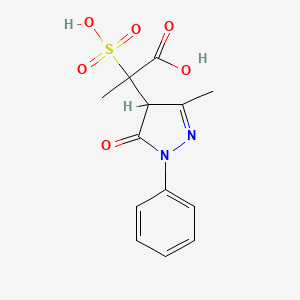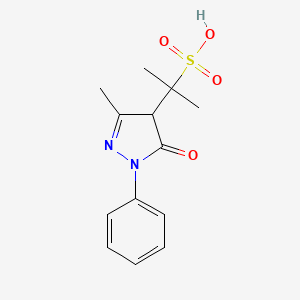
Impureza 1 de indacaterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indacaterol impurity 1, also known as N-Nitroso Indacaterol Impurity 1, is a nitrosamine formed through various chemical processes, including the reaction between nitrites and secondary amines under certain conditions . It is a N-Nitroso of secondary amine present in Indacaterol .
Molecular Structure Analysis
The molecular formula of Indacaterol impurity 1 is C24H30N2O3 . The molecular weight is 394.5 g/mol . The structure includes a secondary amine present in Indacaterol .Physical And Chemical Properties Analysis
Indacaterol impurity 1 has a molecular weight of 394.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 6 . The exact mass is 394.22564282 g/mol . The topological polar surface area is 81.6 Ų .Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de "Impureza 1 de indacaterol", pero parece que hay información limitada disponible sobre este tema específico. La literatura disponible trata principalmente sobre la estimación y el análisis de impurezas en el indacaterol, que se utiliza para tratar el asma y varios trastornos pulmonares crónicos {svg_1} {svg_2} {svg_3}.
Mecanismo De Acción
Target of Action
Indacaterol, the parent compound of Indacaterol Impurity 1, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the airway smooth muscle and are critical in regulating bronchial muscle tone .
Mode of Action
Indacaterol acts by stimulating the β2-adrenergic receptors . This interaction leads to the relaxation of bronchial smooth muscle, which in turn increases the diameter of the airways . This is particularly beneficial in conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrow .
Biochemical Pathways
The activation of β2-adrenergic receptors triggers a cascade of biochemical reactions. It stimulates the production of cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .
Pharmacokinetics
The pharmacokinetic properties of Indacaterol are characterized by its long-acting nature and rapid onset . Indacaterol’s serum concentrations decline in a multi-phasic manner, with an average terminal half-life ranging from 45.5 to 126 hours . This allows for once-daily dosing, improving patient compliance .
Result of Action
The primary result of Indacaterol’s action is the improvement of symptoms and airflow obstruction caused by COPD and moderate to severe asthma . By relaxing the bronchial smooth muscle and increasing the diameter of the airways, Indacaterol helps to alleviate the breathlessness associated with these conditions .
Action Environment
The action of Indacaterol can be influenced by various environmental factors. For instance, factors that affect the inhalation process, such as humidity and temperature, can impact the delivery and efficacy of the drug . Furthermore, the presence of other medications or substances in the body can also affect the action of Indacaterol .
Propiedades
IUPAC Name |
5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVVMMPBOCCERE-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



